

Preparing DKM 2-93 stock solution for experiments

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Compound of Interest

Compound Name: DKM 2-93

Cat. No.: B1670797

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Application Notes and Protocols for DKM 2-93 For Researchers, Scientists, and Drug Development Professionals

Introduction

DKM 2-93 is a covalent and relatively selective inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).^{[1][2][3][4]} It functions by covalently modifying the catalytic cysteine residue (C250) of UBA5, which in turn inhibits the UFM1 (Ubiquitin-fold modifier 1) conjugation pathway, also known as UFMylation.^{[2][5][6][7]} This inhibition has been shown to impair cancer cell survival and reduce tumor growth in preclinical models, particularly in pancreatic and lung cancer, making UBA5 a novel therapeutic target in oncology.^{[5][6][7][8][9]} These application notes provide a comprehensive guide for the preparation and use of **DKM 2-93** in a research setting.

Data Presentation

A summary of the key quantitative and qualitative data for **DKM 2-93** is provided in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ ClNO ₃	[2][10][11]
Molecular Weight	243.69 g/mol	[2][10][11][12]
CAS Number	65836-72-8	[2][12]
Appearance	Solid powder	[13]
Purity	>98%	[2][13]
Solubility	DMSO (≥10 mM), Ethanol	[2][4][12]
Chloroform, Methanol	[14]	
Mechanism of Action	Covalent inhibitor of UBA5	[1][2][5]
IC ₅₀	~430 μM for UBA5 inhibition	[2][3][4]
EC ₅₀ (Cell-based)	30 μM (Panc1), 90 μM (PaCa2)	[1][3]
Storage of Stock Solution	-20°C (up to 1 year), -80°C (up to 2 years)	[15]

Experimental Protocols

1. Preparation of **DKM 2-93** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **DKM 2-93** in Dimethyl Sulfoxide (DMSO).

Materials:

- **DKM 2-93** powder
- Anhydrous/molecular biology grade DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Equilibrate DKM 2-93:** Allow the vial of **DKM 2-93** powder to reach room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh out the desired amount of **DKM 2-93** powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.437 mg of **DKM 2-93** (Molecular Weight = 243.69 g/mol).
- **Dissolution:** Add the weighed **DKM 2-93** powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 2.437 mg of **DKM 2-93**, add 1 mL of DMSO.
- **Solubilization:** Vortex the solution thoroughly until the **DKM 2-93** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Ensure the final solution is clear.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).^[15]

2. General Protocol for In Vitro Cell Viability Assay

This protocol provides a general workflow for assessing the effect of **DKM 2-93** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., PaCa2, Panc1)
- Complete cell culture medium
- **DKM 2-93** stock solution (10 mM in DMSO)

- Sterile, 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Multichannel pipette
- Plate reader

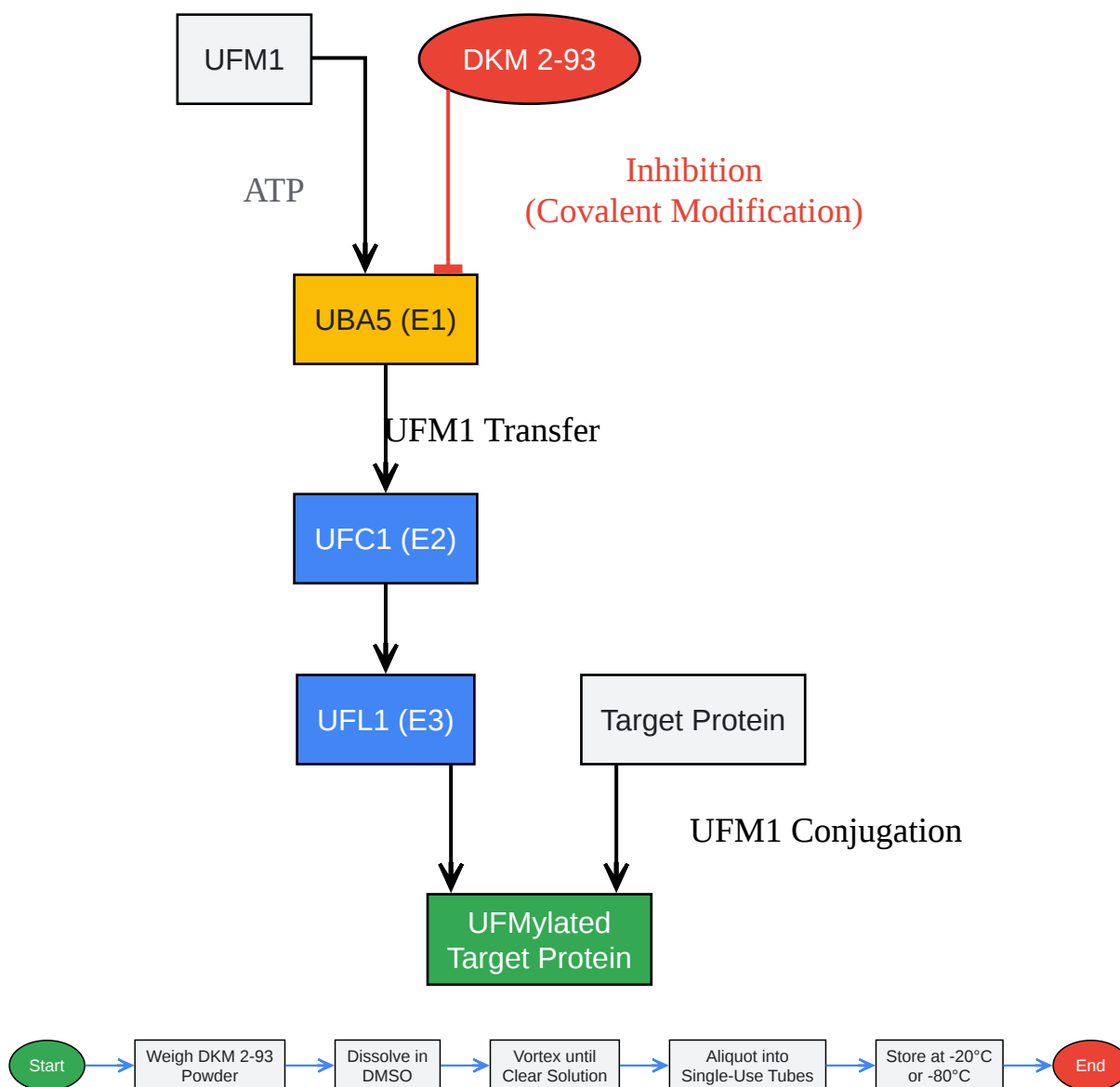
Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[\[1\]](#)
- **Compound Preparation:** Prepare serial dilutions of the **DKM 2-93** stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Remember to include a vehicle control (DMSO) at the same final concentration as the highest **DKM 2-93** concentration.
- **Cell Treatment:** Remove the old medium from the wells and replace it with the medium containing the various concentrations of **DKM 2-93** or the vehicle control.[\[1\]](#)
- **Incubation:** Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
- **Viability Assessment:** After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the signal (e.g., luminescence or absorbance) with a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results as a dose-response curve and determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathway of **DKM 2-93** Action

The following diagram illustrates the mechanism of action of **DKM 2-93** in the UFMylation pathway.



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